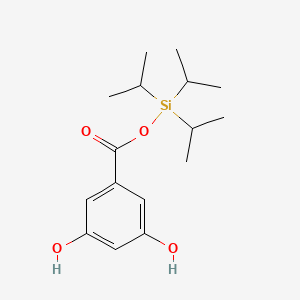
Benzoic acid, 3,5-dihydroxy-, tris(1-methylethyl)silyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3,5-dihydroxy-, tris(1-methylethyl)silyl ester is a chemical compound with the molecular formula C16H26O4Si and a molecular weight of 310.46074 . This compound is a derivative of benzoic acid, where the hydrogen atoms in the hydroxyl groups are replaced by tris(1-methylethyl)silyl groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dihydroxy-, tris(1-methylethyl)silyl ester typically involves the esterification of benzoic acid derivatives with tris(1-methylethyl)silyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3,5-dihydroxy-, tris(1-methylethyl)silyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can regenerate the original hydroxyl groups.
Applications De Recherche Scientifique
Benzoic acid, 3,5-dihydroxy-, tris(1-methylethyl)silyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of benzoic acid, 3,5-dihydroxy-, tris(1-methylethyl)silyl ester involves its interaction with molecular targets through its silyl ester groups. These groups can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester
- Benzoic acid, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester
Uniqueness
Benzoic acid, 3,5-dihydroxy-, tris(1-methylethyl)silyl ester is unique due to its specific silyl ester groups, which provide distinct chemical properties such as increased stability and solubility. These properties make it particularly useful in applications where protection of hydroxyl groups is required, and in modifying the physical and chemical characteristics of compounds.
Propriétés
Numéro CAS |
703404-59-5 |
|---|---|
Formule moléculaire |
C16H26O4Si |
Poids moléculaire |
310.46 g/mol |
Nom IUPAC |
tri(propan-2-yl)silyl 3,5-dihydroxybenzoate |
InChI |
InChI=1S/C16H26O4Si/c1-10(2)21(11(3)4,12(5)6)20-16(19)13-7-14(17)9-15(18)8-13/h7-12,17-18H,1-6H3 |
Clé InChI |
FGWKHGGGEKLTJF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OC(=O)C1=CC(=CC(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


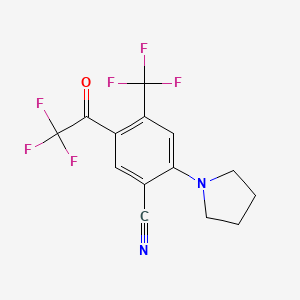

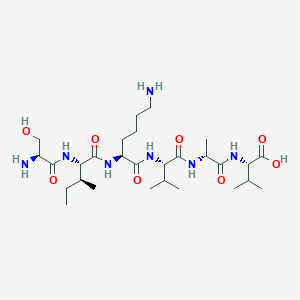
![Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B12526967.png)

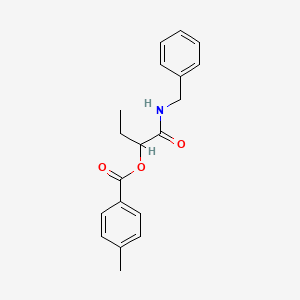
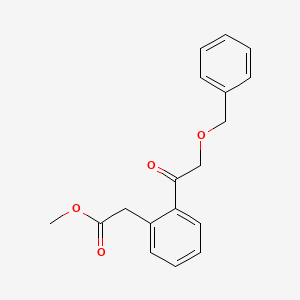

![4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol](/img/structure/B12526997.png)
![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12527003.png)
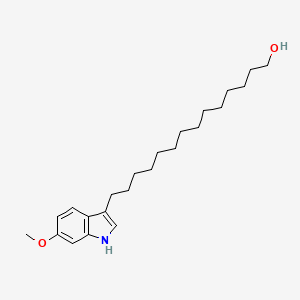
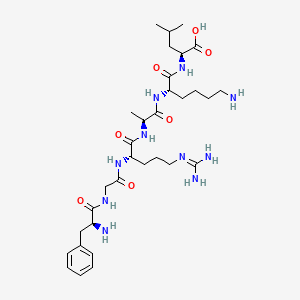
![acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol](/img/structure/B12527026.png)
![5-Nitro-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene](/img/structure/B12527027.png)
